N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
This compound is a thiophene-2-carboxamide derivative featuring a 2,3-dihydro-1H-indenyl group at the N-position and a sulfamoyl moiety substituted with a 4-ethoxyphenyl and methyl group. The compound’s design integrates sulfonamide and carboxamide pharmacophores, which are common in drug discovery for enhancing target binding and metabolic stability .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-3-29-20-11-9-19(10-12-20)25(2)31(27,28)21-13-14-30-22(21)23(26)24-18-8-7-16-5-4-6-17(16)15-18/h7-15H,3-6H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDYUAPXXZUWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC4=C(CCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the indene and thiophene intermediates, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes, depending on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed analysis:
Core Scaffold Comparison
- Thiophene-2-carboxamide backbone : Shared with N-[(5-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-YL)methyl]thiophene-2-carboxamide (PubChem), which replaces the indenyl group with a triazole-linked indole. This substitution reduces steric hindrance but may compromise lipophilicity .
- Sulfamoyl group: The 4-ethoxyphenyl-methyl substitution in the target compound contrasts with fluorophenyl groups in analogs like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (MedChemComm). The ethoxy group may enhance metabolic stability compared to fluorine’s electronegative effects .
Functional Group Analysis
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The 2,3-dihydroindenyl group in the target compound likely increases logP compared to the trifluoroethylamino group in 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide, which has higher polarity .
- Metabolic Stability : The ethoxy group in the target compound may resist oxidative metabolism better than the methylcyclopropyl carbamoyl group in MedChemComm analogs .
Research Findings and Limitations
- Biological Data Gap : Unlike fluorophenyl-substituted analogs (e.g., IC₅₀ = 12 nM for kinase inhibition in ), the target compound’s activity remains uncharacterized.
- Synthetic Challenges : The indenyl group’s steric bulk may complicate purification, as seen in Patent WO2013/004459, where chromatography was required .
Biological Activity
N-(2,3-dihydro-1H-inden-5-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex compound with potential biological activities that warrant detailed investigation. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanism of action, therapeutic potentials, and related case studies.
Chemical Structure and Properties
The compound features several key structural components that contribute to its biological activity:
- Indene Ring : The 2,3-dihydro-1H-indene moiety is known for its role in various pharmacological activities.
- Thiophene Ring : This five-membered ring containing sulfur is associated with diverse biological properties.
- Sulfamoyl Group : This functional group enhances the compound's solubility and bioactivity.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 412.5 g/mol |
| XLogP3-AA | 5.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The indane and ethoxyphenyl groups may facilitate binding to molecular targets, influencing the compound's efficacy and selectivity in various biological contexts.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar thiophene derivatives against resistant bacterial strains. For example, compounds structurally analogous to this compound have shown significant activity against Extended-Spectrum Beta-Lactamase (ESBL) producing E. coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising antibacterial properties .
Anticancer Potential
Research into thiazolidinone derivatives has indicated that compounds with similar structural characteristics exhibit anticancer activities. These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the thiophene ring could enhance anticancer efficacy .
Case Studies
- Antibacterial Efficacy Against ESBL-Producing Bacteria :
- Anticancer Activity :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how should its purity be validated?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with functionalization of the thiophene ring, followed by sulfamoylation and carboxamide coupling. Key steps include:
- Sulfamoylation using chlorosulfonation reagents under controlled temperatures (0–5°C) to minimize side reactions .
- Coupling reactions (e.g., EDC/HOBt-mediated amide bond formation) to attach the indene moiety .
- Purification via column chromatography or recrystallization.
- Characterization : Validate purity using HPLC (≥95% purity threshold) and confirm structure via / NMR spectroscopy. Compare melting points and retention factors (Rf) with literature values for intermediates .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to potential dust inhalation risks .
- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous rinses to prevent environmental contamination .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .
Advanced Research Questions
Q. How can structural ambiguities in spectroscopic data (e.g., NMR or X-ray crystallography) be resolved?
- Methodological Answer :
- NMR Ambiguities : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm coupling between the sulfamoyl group and thiophene ring .
- Crystallographic Challenges : Refine crystal structures using programs like SHELXL ( ). Key parameters:
- Apply restraints for disordered ethoxyphenyl groups.
- Validate hydrogen bonding networks via difference Fourier maps .
Q. How can researchers design experiments to analyze the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Assays : Use Caco-2 cell monolayers to assess permeability. Include positive controls (e.g., propranolol for high permeability) and validate with LC-MS/MS quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC-UV. Calculate half-life () using nonlinear regression .
- Protein Binding : Employ equilibrium dialysis with -labeled compound and quantify unbound fraction via scintillation counting .
Q. What strategies can address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For receptor-binding studies, use a radioligand displacement assay with calculations to normalize batch variations .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s ) to evaluate effect sizes across published datasets, controlling for outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
